1,2,5-Trinitrofluoranthene
Description
1,2,5-Trinitrofluoranthene is a nitro-substituted polycyclic aromatic hydrocarbon (nitroPAH) characterized by three nitro groups attached to the fluoranthene backbone. NitroPAHs like this compound are often formed during incomplete combustion processes and are associated with air pollution. Their ability to interact with DNA and induce mutations underscores their relevance in carcinogenicity studies.
Properties
IUPAC Name |
1,2,5-trinitrofluoranthene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7N3O6/c20-17(21)9-5-8-6-13(18(22)23)16(19(24)25)15-11-4-2-1-3-10(11)12(7-9)14(8)15/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRXFNAKNAZDCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=C(C(=CC4=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145196 | |
| Record name | Fluoranthene, 1,2,5-trinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90145196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102493-22-1 | |
| Record name | Fluoranthene, 1,2,5-trinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102493221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoranthene, 1,2,5-trinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90145196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,5-Trinitrofluoranthene typically involves the nitration of fluoranthene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the fluoranthene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions similar to those used in laboratory synthesis. The process requires careful handling of reagents and control of reaction parameters to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2,5-Trinitrofluoranthene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.
Major Products:
Reduction: Formation of 1,2,5-triaminofluoranthene.
Substitution: Formation of various substituted fluoranthene derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,5-Trinitrofluoranthene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as explosives and dyes, due to its nitroaromatic nature.
Mechanism of Action
The mechanism of action of 1,2,5-Trinitrofluoranthene involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical effects, including the generation of reactive oxygen species (ROS) and the modulation of enzymatic activities. The compound’s nitro groups can undergo redox reactions, influencing cellular redox balance and potentially leading to oxidative stress.
Comparison with Similar Compounds
Table 1: Mutagenic Activity of Selected NitroPAHs in Salmonella typhimurium Assays
Notes:
- Nitro Group Positioning: The mutagenic potency of nitroPAHs correlates with nitro group placement. This compound’s three nitro groups enhance electron-withdrawing effects, facilitating DNA adduct formation compared to dinitro- or mononitro-analogues like 3,9-Dinitrofluoranthene or 1-Nitropyrene .
- Isomeric Differences : The 1,2,5-isomer exhibits higher mutagenicity than the 1,2,4-isomer, likely due to improved planar alignment for DNA intercalation.
- Metabolic Activation : All compounds show increased activity with metabolic activation (e.g., via cytochrome P450), which reduces nitro groups to reactive intermediates .
Stability and Environmental Persistence
The electron-deficient nature of trinitro-substituted compounds may also confer resistance to photodegradation.
Electronic Properties
Comparisons with heterocyclic chalcogen-nitrogen compounds (e.g., 1,2,5-thiadiazole 1,1-dioxides) suggest that nitroPAHs like this compound lack the proton/electron acceptor versatility seen in sulfur-nitrogen heterocycles, instead relying on nitro groups for charge transfer interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
